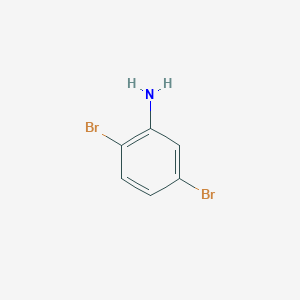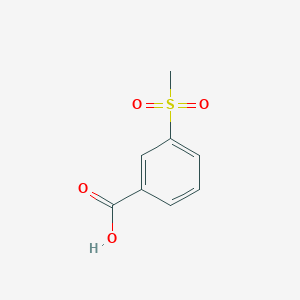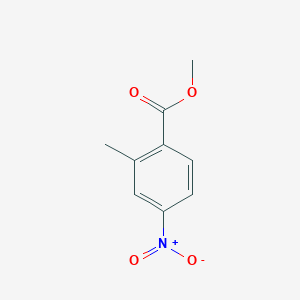![molecular formula C14H15N3OS2 B181134 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide CAS No. 5699-64-9](/img/structure/B181134.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide is a synthetic compound that has shown potential in various scientific research applications.
作用机制
The exact mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide is not yet fully understood. However, studies have shown that it can inhibit the activity of some enzymes that are involved in cancer cell growth. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be responsible for its potential in treating neurological disorders.
生化和生理效应
Studies have shown that N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be responsible for its potential in treating neurological disorders.
实验室实验的优点和局限性
One of the advantages of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide in lab experiments is its potential as a novel anticancer agent. It has also shown potential in treating neurological disorders. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide. One potential direction is to further investigate its potential as an anticancer agent. Another direction is to explore its potential in treating other diseases such as autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
合成方法
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 2-phenylcyclopropanecarboxylic acid chloride in the presence of a base. The product is obtained after purification using column chromatography.
科学研究应用
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide has been studied for its potential in different scientific research applications. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
5699-64-9 |
|---|---|
产品名称 |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide |
分子式 |
C14H15N3OS2 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H15N3OS2/c1-2-19-14-17-16-13(20-14)15-12(18)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,15,16,18) |
InChI 键 |
VHYZQFNMTYVMAZ-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3 |
规范 SMILES |
CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



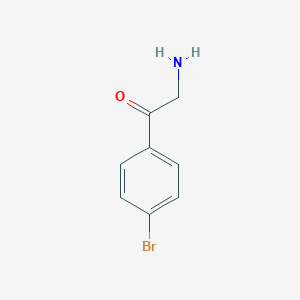
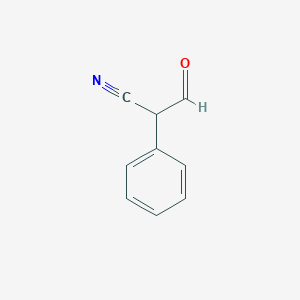
![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)
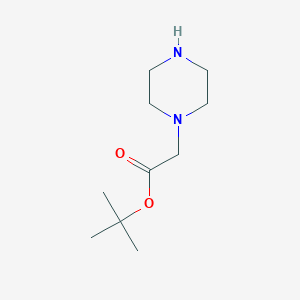
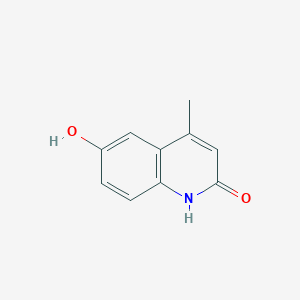
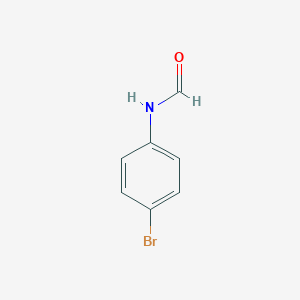

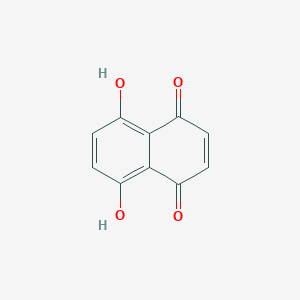
![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)

